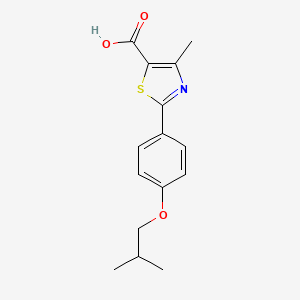

2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one

説明

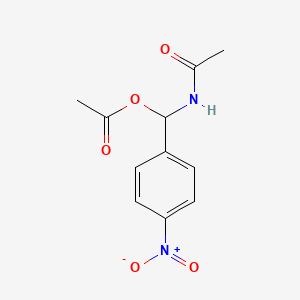

2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one, also known as 2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one, is a useful research compound. Its molecular formula is C13H24N4O3S and its molecular weight is 316.42. The purity is usually 95%.

BenchChem offers high-quality 2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Stability-Indicating Micellar Liquid Chromatography (MLC): Researchers have developed and validated a stability-indicating MLC method for quantifying timolol maleate ™ in the presence of its degradation products. This method allows rapid determination of TM within 8 minutes, even in complex matrices like bulk powder and pharmaceutical dosage forms .

Reference Standard: Timolol maleate impurity H serves as a reference standard in laboratory tests, specifically as prescribed in the European Pharmacopoeia .

Chromatographic Method Development

Researchers explore novel chromatographic methods for accurate quantification of timolol maleate and its impurities:

- Isocratic Stability-Indicating Chromatography : A recent study developed, optimized, and validated an isocratic chromatographic method for quantifying TM using Design-Expert®. This method ensures reliable quantification and stability assessment .

作用機序

Target of Action

Timolol Maleate Impurity H [EP], also known as UR1ME7XC9B, is a non-selective beta-adrenergic antagonist . Its primary targets are the beta(1)-adrenergic receptors in the heart and the beta(2)-receptors in the vascular and bronchial smooth muscle .

Mode of Action

Timolol competes with adrenergic neurotransmitters for binding to beta(1)-adrenergic receptors in the heart and the beta(2)-receptors in the vascular and bronchial smooth muscle . This competition results in a decrease in intraocular pressure and blood pressure .

Biochemical Pathways

It is known that the compound’s action on beta-adrenergic receptors leads to a decrease in intraocular pressure and blood pressure . This suggests that the compound may affect pathways related to fluid regulation and vascular tone.

Pharmacokinetics

Timolol is rapidly and completely absorbed, with a distribution volume of 1.7 L/kg . It is extensively metabolized in the liver via CYP2D6, with an extensive first-pass effect . About 15% to 20% of the drug is excreted unchanged in the urine . The onset of action for its hypotensive effects is between 15 to 45 minutes, with a peak effect occurring between 0.5 to 2.5 hours . The drug has a half-life of elimination of 2 to 2.7 hours, which can be prolonged in cases of renal impairment .

Result of Action

The molecular and cellular effects of Timolol Maleate Impurity H [EP]'s action include a decrease in intraocular pressure and blood pressure . This is achieved through the compound’s antagonistic action on beta-adrenergic receptors, which leads to a decrease in sympathetic outflow .

Action Environment

The action, efficacy, and stability of Timolol Maleate Impurity H [EP] can be influenced by various environmental factors. For instance, the compound’s metabolism and excretion can be affected by the patient’s hepatic and renal function . Additionally, the compound’s stability can be affected by storage conditions . It is recommended to preserve the compound in well-closed containers .

特性

IUPAC Name |

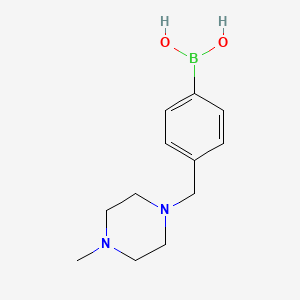

2-[3-(tert-butylamino)-2-hydroxypropyl]-4-morpholin-4-yl-1,2,5-thiadiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(18)9-17-12(19)11(15-21-17)16-4-6-20-7-5-16/h10,14,18H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTPOFNBMLVPDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(CN1C(=O)C(=NS1)N2CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001119361 | |

| Record name | 2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropyl]-4-(4-morpholinyl)-1,2,5-thiadiazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001119361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one | |

CAS RN |

158636-97-6 | |

| Record name | 2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropyl]-4-(4-morpholinyl)-1,2,5-thiadiazol-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158636-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158636976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropyl]-4-(4-morpholinyl)-1,2,5-thiadiazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001119361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((2RS)-3-((1,1-DIMETHYLETHYL)AMINO)-2-HYDROXYPROPYL)-4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3(2H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR1ME7XC9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

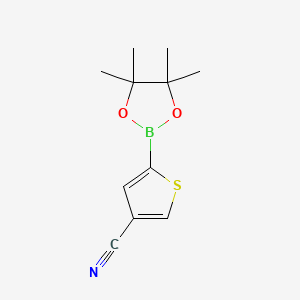

![3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B571484.png)